molecular formula C5H6ClN3O2 B2748263 5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride CAS No. 2172626-49-0

5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride

Cat. No.: B2748263
CAS No.: 2172626-49-0
M. Wt: 175.57
InChI Key: RQFVOBHAAAMRLF-TYYBGVCCSA-N
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Description

5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride is a chemical compound with the molecular formula C5H5N3O2·HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride typically involves the reaction of imidazole with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitroethenyl group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and other proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways.

Properties

IUPAC Name

5-[(E)-2-nitroethenyl]-1H-imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.ClH/c9-8(10)2-1-5-3-6-4-7-5;/h1-4H,(H,6,7);1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFVOBHAAAMRLF-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=C[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)/C=C/[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172626-49-0
Record name 5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride
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